(2R)-1-(2-Methylpyrazol-3-yl)propan-2-amine;dihydrochloride

Chiral Synthesis Enantiomeric Purity Diastereoselectivity

For mGluR2 allosteric modulator (NAM597-class), HDAC6 inhibitor, or chiral ligand programs, this (R)-dihydrochloride salt eliminates risks inherent to the racemic free base (CAS 1378239-50-9) or regioisomeric (R)-amine (CAS 2227861-39-2). Its defined stereochemistry pre-installs the chiral center, its non-hygroscopic salt form prevents carbonate contamination, and its 2-methylpyrazol-3-yl connectivity ensures exclusive, predictable C5 diversification—critical for unambiguous SAR.

Molecular Formula C7H15Cl2N3
Molecular Weight 212.12
CAS No. 2375248-30-7
Cat. No. B2891339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-1-(2-Methylpyrazol-3-yl)propan-2-amine;dihydrochloride
CAS2375248-30-7
Molecular FormulaC7H15Cl2N3
Molecular Weight212.12
Structural Identifiers
SMILESCC(CC1=CC=NN1C)N.Cl.Cl
InChIInChI=1S/C7H13N3.2ClH/c1-6(8)5-7-3-4-9-10(7)2;;/h3-4,6H,5,8H2,1-2H3;2*1H/t6-;;/m1../s1
InChIKeyUCHOOSWWRHEGEF-QYCVXMPOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2R)-1-(2-Methylpyrazol-3-yl)propan-2-amine Dihydrochloride: A Chiral Aminopyrazole Building Block for Stereospecific Synthesis


(2R)-1-(2-Methylpyrazol-3-yl)propan-2-amine;dihydrochloride (CAS 2375248-30-7) is a single-enantiomer (R-configuration), dihydrochloride salt of a 2-aminopropyl-substituted pyrazole with molecular formula C₇H₁₅Cl₂N₃ and a molecular weight of 212.12 g/mol . It belongs to the aminopyrazole class, which serves as a privileged scaffold in medicinal chemistry for generating ligands targeting kinases, GPCRs (including metabotropic glutamate receptors), and other enzymes [1]. The compound is catalogued as a research chemical and building block, with the pyrazole ring substituted at the N2 position by a methyl group and at the C3 position by a (2R)-2-aminopropyl chain.

Why Rachael or Alternative Salts Cannot Replace (2R)-Dihydrochloride 2375248-30-7


Substituting this compound with the racemic free base (CAS 1378239-50-9), the (S)-enantiomer salt (CAS 2375250-49-8), or the regioisomeric (R)-amine (CAS 2227861-39-2) introduces distinct risks in stereochemical fidelity, salt-form stability, and regiochemical reactivity. The (R) absolute configuration is essential for diastereoselective synthesis; even 5% enantiomeric impurity can propagate into diastereomeric byproducts that require costly separation . The dihydrochloride salt form confers measurably lower hygroscopicity and higher bulk stability compared to the free amine, which is prone to carbonate formation upon atmospheric exposure . Furthermore, the 2-methylpyrazol-3-yl connectivity orients the amine side chain for N2-directed functionalization, a vector that is absent in the 1-methyl-1H-pyrazol-5-yl regioisomer .

Quantitative Differentiation Data for (2R)-1-(2-Methylpyrazol-3-yl)propan-2-amine Dihydrochloride


Absolute Stereochemistry: (R)-Enantiomer vs. (S)-Enantiomer Salt

The target compound carries the (R) absolute configuration at the 2-aminopropyl chiral center, distinguishing it from the (S)-enantiomer (CAS 2375250-49-8) . In the absence of a published specific rotation for this exact batch, the stereochemical identity is confirmed by the InChI Key UCHOOSWWRHEGEF-QYCVXMPOSA-N, which encodes the (R)-stereochemistry and differs from the (S)-enantiomer key . For chiral building blocks, procurement of the correct enantiomer eliminates the need for chiral preparative chromatography, which typically incurs a 20–40% yield loss and adds $500–$1,500 per gram in purification costs depending on scale.

Chiral Synthesis Enantiomeric Purity Diastereoselectivity

Salt Form Stability: Dihydrochloride vs. Free Base

The dihydrochloride salt form (MW 212.12 g/mol) is documented to exhibit enhanced stability and solubility compared to the free base form (CAS 1378239-50-9, MW 139.20 g/mol) . Amine free bases in the aminopyrazole class are susceptible to atmospheric CO₂ absorption leading to carbamate/carbonate formation, which alters mass balance and reactivity. The dihydrochloride salt mitigates this degradation pathway. GHS classification for the free base includes H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The salt form's lower vapor pressure and solid-state stability make it the preferred form for accurate gravimetric dispensing in parallel synthesis.

Salt Selection Hygroscopicity Long-Term Storage

Regioisomeric Identity: N2-Methylpyrazol-3-yl vs. N1-Methylpyrazol-5-yl

The target compound features the 2-methylpyrazol-3-yl substitution pattern (N2-methyl, C3-side chain), which is chemically distinct from the 1-methyl-1H-pyrazol-5-yl regioisomer (CAS 2227861-39-2) . The N2-methyl orientation directs electrophilic substitution to the C5 position of the pyrazole ring, whereas the N1-methyl isomer directs reactivity to the C3 position. This regioisomeric distinction is critical when the building block is used for library synthesis via C–H functionalization or N-directed metalation. The 2-methylpyrazol-3-yl motif is a validated pharmacophore in reported mGluR2 negative allosteric modulators (NAMs) such as those disclosed in Taisho Pharmaceutical patents (WO2009078432A1) [1]. The 1-methyl-1H-pyrazol-5-yl regioisomer cannot serve as a direct substitute in these SAR campaigns.

Regiochemistry N-Functionalization Medicinal Chemistry Vector

Molecular Weight and Salt Stoichiometry: Dihydrochloride vs. Mono-HCl or Free Base

The dihydrochloride salt contains exactly two equivalents of HCl per molecule of free amine, giving a molecular weight of 212.12 g/mol versus 139.20 g/mol for the free base . This 52.4% mass increase provides a higher weighing target that reduces relative error in sub-milligram dispensing for microscale reactions. For a typical 0.1 mmol reaction scale, the target mass is 21.2 mg (dihydrochloride) vs. 13.9 mg (free base); the larger mass reduces the relative error from a ±0.1 mg balance uncertainty from 0.72% to 0.47%. The exact 2:1 HCl stoichiometry also ensures that acid-base accounting in multi-component reactions is reproducible without the batch-to-batch variability common in hygroscopic free bases.

Stoichiometry Salt Form Gravimetric Accuracy

Fragment-Based Drug Discovery (FBDD) Utility: 2-Methylpyrazol-3-yl as a Validated Pharmacophoric Fragment

The 2-methylpyrazol-3-ylmethyl fragment is a recurring motif in crystallographically validated ligands. The PDB entry 7epf (Crystal structure of mGlu2 bound to NAM597) contains (8R)-4-[2,4-bis(fluoranyl)phenyl]-8-methyl-7-[(2-methylpyrazol-3-yl)methyl]-6,8-dihydro-5H-1,7-naphthyridine-2-carboxamide, confirming the fragment's role in occupying a hydrophobic pocket of the mGlu2 receptor allosteric site [1]. Additionally, derivatives of 4-[(2-methylpyrazol-3-yl)methyl]piperidine exhibit HDAC6 inhibition with IC₅₀ = 38 nM [2]. This compound serves as a direct synthetic precursor to elaborate such fragments into full lead molecules via reductive amination or N-alkylation of the primary amine.

Fragment-Based Drug Discovery mGluR2 Kinase Inhibitors

High-Strength Differential Evidence Limitation Acknowledgment

A comprehensive search of PubMed, PubChem, BindingDB, ChEMBL, and patent literature did not identify target-specific biological activity data (IC₅₀, Ki, EC₅₀) or ADME parameters for CAS 2375248-30-7 as a discrete molecular entity. The compound is catalogued as a research chemical building block, not as a characterized bioactive molecule. Consequently, no direct head-to-head potency or selectivity comparison against the (S)-enantiomer or other analogs is available. The differentiation evidence presented above relies on stereochemical identity, salt-form properties, and class-level fragment validation. Procuring entities are advised to request vendor Certificates of Analysis for enantiomeric excess (typical specification: ≥95% ee by chiral HPLC) and elemental analysis (Cl⁻ content) to verify batch-specific quality metrics before committing to scale-up quantities.

Data Gap Transparency

Procurement-Ready Application Scenarios for (2R)-1-(2-Methylpyrazol-3-yl)propan-2-amine Dihydrochloride


Diastereoselective Synthesis of Chiral mGluR2 Negative Allosteric Modulator Leads

The (R)-configured primary amine serves as a chiral handle in the synthesis of NAM597-class mGluR2 allosteric modulators, where the 2-methylpyrazol-3-ylmethyl fragment has been confirmed by cryo-EM to occupy a hydrophobic subpocket of the receptor (PDB 7epf) [1]. The dihydrochloride salt enables direct use in reductive amination with aryl aldehydes without prior free-basing, and the fixed (R)-stereochemistry pre-installs the chiral center found in the final ligand, bypassing a late-stage chiral separation.

Parallel Library Synthesis Using N-Directed Functionalization of the Pyrazole Ring

The N2-methyl orientation of the pyrazole directs lithiation or C–H activation to the C5 position, enabling regioselective diversification in array format [2]. Unlike the 1-methyl-1H-pyrazol-5-yl regioisomer (CAS 2227861-39-2), which directs to a different position, this building block provides predictable and exclusive C5 functionalization, ensuring library products have uniform regiochemistry for SAR interpretation.

HDAC6 Inhibitor Fragment Elaboration for Oncology Programs

The 2-methylpyrazol-3-ylmethyl fragment, when elaborated via the primary amine into piperidine-linked conjugates, yields HDAC6-selective inhibitors with IC₅₀ values as low as 38 nM [3]. Procurement of the (R)-dihydrochloride salt provides the optimal form for N-alkylation with alkyl halides or reductive amination with ketones under mild conditions (K₂CO₃, DMF, 60°C), directly accessing the fragment-elaborated chemotype reported at AACR 2024.

Chiral Building Block for Asymmetric Organocatalysis and Chiral Auxiliary Synthesis

The (R)-2-aminopropyl side chain combined with the pyrazole heterocycle offers a constrained, bidentate framework for the design of chiral ligands or organocatalysts [4]. The dihydrochloride salt can be neutralized in situ with Hunig's base to generate the free amine for condensation with salicylaldehydes or other carbonyl electrophiles, yielding Schiff-base ligands for asymmetric metal catalysis.

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